molecular formula C8H10O2 B1625854 (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione CAS No. 76478-53-0

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione

Cat. No.: B1625854
CAS No.: 76478-53-0
M. Wt: 138.16 g/mol
InChI Key: WMJKUNDVKHUCMV-PHDIDXHHSA-N
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Description

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione is an organic compound characterized by a bicyclic structure with two ketone groups at the 2 and 5 positions. This compound is notable for its rigid, symmetrical structure, which makes it an interesting subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction between cyclopentadiene and maleic anhydride, followed by oxidation to introduce the ketone functionalities. The reaction conditions often include:

    Solvent: Toluene or dichloromethane

    Temperature: Room temperature to reflux

    Catalysts: Lewis acids like aluminum chloride or boron trifluoride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and enhancing efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of light or radical initiators.

Major Products

The major products formed from these reactions include:

    Oxidation: Bicyclo[2.2.2]octane-2,5-dicarboxylic acid

    Reduction: Bicyclo[2.2.2]octane-2,5-diol

    Substitution: Halogenated derivatives like 2,5-dibromobicyclo[2.2.2]octane

Scientific Research Applications

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its role in creating bioactive compounds with therapeutic properties.

    Industry: Utilized in the production of polymers and advanced materials due to its rigid structure.

Mechanism of Action

The mechanism by which (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione exerts its effects involves its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The ketone groups can participate in hydrogen bonding and other interactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst and nucleophile in organic synthesis.

    Bicyclo[2.2.2]octane: Lacks the ketone functionalities but shares the bicyclic framework.

Uniqueness

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione is unique due to its specific arrangement of ketone groups, which imparts distinct chemical reactivity and potential for diverse applications. Its rigid, symmetrical structure also makes it a valuable model compound for studying stereochemistry and molecular interactions.

Properties

IUPAC Name

(1R,4R)-bicyclo[2.2.2]octane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJKUNDVKHUCMV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(=O)[C@H]1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544064
Record name (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76478-53-0
Record name (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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